Morpholine, 4-(1,4-diphenyl-1H-pyrazol-5-yl)-
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Overview
Description
Morpholine, 4-(1,4-diphenyl-1H-pyrazol-5-yl)- is a compound that belongs to the class of pyrazoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(1,4-diphenyl-1H-pyrazol-5-yl)- typically involves the reaction of 1,4-diphenyl-1H-pyrazole with morpholine under specific conditions. One common method involves the use of hydrazine hydrate and chalcones as starting materials, followed by cyclization to form the pyrazoline ring . The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) without heating, resulting in high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(1,4-diphenyl-1H-pyrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Morpholine, 4-(1,4-diphenyl-1H-pyrazol-5-yl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Crizotinib: A tyrosine kinase inhibitor used in cancer treatment.
Cefoselis: An antibacterial and beta-lactam antibiotic.
Dorzolamide: An antidepressant agent.
Difenamizole: An analgesic.
Rimonabant: An antiobesity agent.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID).
Phenylbutazone: An anti-inflammatory agent.
Ramifenazone: An anti-inflammatory agent.
Muzolimine: A diuretic.
Uniqueness
Morpholine, 4-(1,4-diphenyl-1H-pyrazol-5-yl)- stands out due to its unique combination of a morpholine ring and a pyrazoline moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88743-50-4 |
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Molecular Formula |
C19H19N3O |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-(2,4-diphenylpyrazol-3-yl)morpholine |
InChI |
InChI=1S/C19H19N3O/c1-3-7-16(8-4-1)18-15-20-22(17-9-5-2-6-10-17)19(18)21-11-13-23-14-12-21/h1-10,15H,11-14H2 |
InChI Key |
CBWYLLIGLSFRHY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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